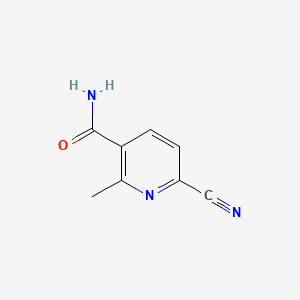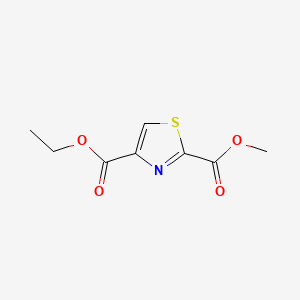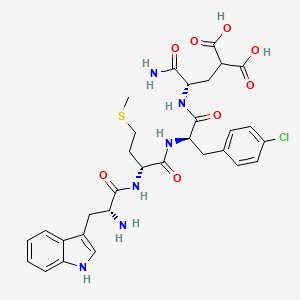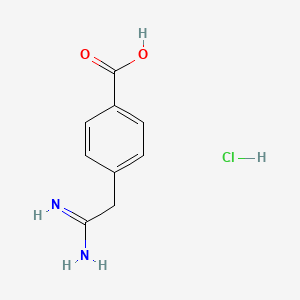
n-Undecane-d24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Undecane-d24 is a deuterium-labeled version of n-Undecane . n-Undecane is a naturally occurring plant compound . It has a chemical formula of CH₃(CH₂)₉CH₃, an EC Number of 214-300-6, and a CAS Number of 1120-21-4 .
Molecular Structure Analysis
The molecular formula of n-Undecane is CH₃(CH₂)₉CH₃ . The molecular weight is 156.31 g/mol . The structure of n-Undecane-d24 would be similar, but with deuterium (D) atoms replacing the hydrogen atoms.Aplicaciones Científicas De Investigación
Energy Storage Material
n-Undecane-d24 is used as a core material in the preparation of microcapsules for phase change cold storage materials (MEPCM). It has a phase change temperature of -26 °C, making it suitable for use in the cold chain transportation industry . The microcapsules prepared with n-Undecane-d24 exhibit superior thermal performance and micro-surface morphology, possessing a complete core-shell structure . They also have a high enthalpy of phase change, measuring 120.3 kJ/kg . After 200 hot and cold cycles, the enthalpy of phase change decreased by only 18.6 kJ/kg, indicating the MEPCM’s thermal performance and cycle life . These optimized microcapsules exhibit favorable microstructure, uniform particle size, and efficient energy storage, making them an excellent choice for the refrigeration and freezing sectors .
Stable Isotope Labeling
n-Undecane-d24 is a deuterated compound, which means it contains the stable isotope of hydrogen, deuterium . Deuterated compounds are often used in scientific research for stable isotope labeling, a technique used to track the passage of an isotope, in this case, deuterium, through a reaction or metabolic pathway .
Chemical Research
n-Undecane-d24 can be used in chemical research due to its unique properties. It has a molecular weight of 180.46 and a specific formula of CD3(CD2)9CD3 . This makes it useful in various chemical reactions and studies.
Material Science
In material science, n-Undecane-d24 can be used in the study of polymers. For instance, Poly(methyl methacrylate) is applied as the shell material, with n-Undecane-d24 microcapsules being prepared through suspension polymerization . The effects of different types of emulsifiers on the thermal performance and micro-surface morphology of n-Undecane-d24/PMMA microcapsules were studied .
Quality Control
n-Undecane-d24 can be used as an internal standard in quality control procedures. Its known properties can provide a reference point against which other substances can be measured and evaluated .
Mecanismo De Acción
Target of Action
n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of n-Undecane-d24 are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.
Mode of Action
n-Undecane-d24 interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.
Result of Action
The molecular and cellular effects of n-Undecane-d24’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKGSCJYJTIGS-XMTORAMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

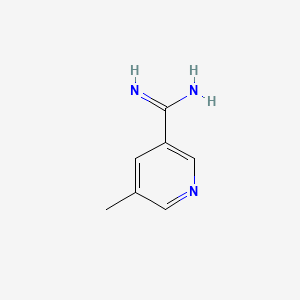
![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/no-structure.png)
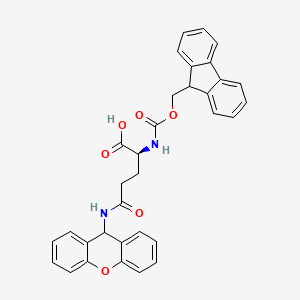
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
